4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide -

4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Catalog Number: EVT-4271264
CAS Number:
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of quinazolinones. Quinazolinones are a group of heterocyclic compounds known for their diverse biological activities. 4-Butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been identified as a ligand for the Formyl Peptide Receptor-Like 1 (FPRL1). [ [], [] ]

Mechanism of Action

4-Butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide acts as a ligand for the G protein-coupled receptor FPRL1. [ [], [] ] It binds to FPRL1 and activates downstream signaling pathways, including those involving calcium mobilization and phosphorylation of extracellular signal-regulated protein kinases. [ [] ] The specific binding site and the detailed molecular mechanism of action of 4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on FPRL1 require further investigation.

Applications

    FPRL1 Pharmacology: The compound serves as a tool to investigate the signaling pathways and downstream effects of FPRL1 activation. [ [] ]

    Inflammatory Response: Its ability to induce chemotaxis and enzyme release in neutrophils suggests its potential for studying FPRL1-mediated inflammatory responses. [ [] ]

    Drug Development: 4-Butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide serves as a lead compound for developing more potent and selective FPRL1 modulators. [ [] ]

N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]-Benzamide

Compound Description: This compound represents a potential bioactive molecule. Structural analysis reveals the presence of a benzofuran moiety fused to the coumarin ring system at the 4-position. []

Relevance: This compound shares the core benzamide and coumarin structure with 4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. The presence of a methoxy group at the 6-position of the coumarin ring instead of a butoxy group at the 4-position in the target compound highlights the exploration of substituent effects on potential bioactivity. []

(E)‐Nʹ‐(1‐(7‐methoxy‐2‐oxo‐2H‐chromen‐3‐yl) ethylidene)‐4‐methylbenzenesulfonohydrazide (SHC)

Compound Description: SHC is a novel coumarin derivative investigated for its cardioprotective capabilities against isoproterenol-induced myocardial infarction. It demonstrates promising antioxidant properties and mitigates cardiac dysfunction markers in experimental models. []

Relevance: Both SHC and 4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide belong to the coumarin class of compounds. Notably, SHC features a methoxy group at the 7-position of the coumarin ring and a sulfonohydrazide moiety, contrasting with the butoxy and benzamide moieties in the target compound. This difference in structure highlights the diversity within the coumarin family and their potential for various therapeutic applications. []

N-(2-Oxo-2H-chromen-3-yl)benzamide

Compound Description: This compound exhibits a simple structure with a benzamide group directly attached to the coumarin ring system at the 3-position. The phenyl ring of the benzamide moiety is slightly tilted relative to the coumarin system. []

Relevance: This molecule provides a basic structural framework for comparison with 4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. The key distinction lies in the position of the benzamide substitution on the coumarin ring (3-position versus 6-position), which could influence their interactions with biological targets. []

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

Compound Description: This series of compounds explores the anti-tubercular potential of coumarin derivatives linked to a thiadiazole ring. These compounds exhibited promising activity against the H37Rv strain of M. tuberculosis, especially those with electron-withdrawing groups on the benzamide moiety. []

Relevance: While sharing the benzamide and coumarin moieties with 4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, this series introduces a thiadiazole ring as a linker and explores substitutions on this ring for enhanced anti-tubercular activity. This highlights the strategy of combining different pharmacophores to target specific biological activities. []

Quin-C1 (4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide)

Compound Description: Quin-C1 is a substituted quinazolinone identified as a novel nonpeptide ligand for the Formyl Peptide Receptor-Like 1 (FPRL1). It exhibits agonist activity, inducing chemotaxis, enzyme release, and calcium mobilization in neutrophils and FPRL1-expressing cells. [, ]

Relevance: While both Quin-C1 and 4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide share a butoxybenzamide moiety, they differ in their core structure. Quin-C1 incorporates a quinazolinone ring, while the target compound features a coumarin ring. This difference highlights the exploration of distinct heterocyclic scaffolds in drug discovery, targeting different biological pathways. [, ]

Quin-C7

Compound Description: Quin-C7 is a derivative of Quin-C1, characterized as a nonpeptide antagonist for the Formyl Peptide Receptor-Like 1 (FPRL1). It effectively inhibits FPRL1-mediated functions, including calcium mobilization, chemotaxis, and degranulation, induced by agonists like WKYMVm and Quin-C1. []

Properties

Product Name

4-butoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

IUPAC Name

4-butoxy-N-(2-oxochromen-6-yl)benzamide

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c1-2-3-12-24-17-8-4-14(5-9-17)20(23)21-16-7-10-18-15(13-16)6-11-19(22)25-18/h4-11,13H,2-3,12H2,1H3,(H,21,23)

InChI Key

UHMYZTNYPOXERJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.